molecular formula C10H8BrNO2 B158830 2-(2-Bromo-1H-indol-3-yl)acetic acid CAS No. 1912-39-6

2-(2-Bromo-1H-indol-3-yl)acetic acid

Cat. No.: B158830
CAS No.: 1912-39-6
M. Wt: 254.08 g/mol
InChI Key: LAADSTQETUDBPC-UHFFFAOYSA-N
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Description

2-(2-Bromo-1H-indol-3-yl)acetic acid is a brominated indole derivative characterized by a bromine atom at position 2 of the indole ring and an acetic acid moiety at position 2. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, with substitutions on the indole core significantly altering physicochemical and biological properties . The bromine atom in this compound enhances electrophilic reactivity, making it a versatile intermediate for further functionalization in drug discovery .

Properties

CAS No.

1912-39-6

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-(2-bromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8BrNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14)

InChI Key

LAADSTQETUDBPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • Its molecular formula is C₁₀H₈BrNO₂ (MW: 254.08), with a predicted collision cross section (CCS) of 153.0 Ų for [M+H]+ .
  • 2-(6-Bromo-1H-indol-3-yl)acetic Acid (CAS 152213-66-6): Bromine at position 6 may hinder π-stacking interactions in biological targets. This compound has a molecular weight of 254.08 and a storage requirement of 2–8°C under inert atmosphere .

Multi-Halogenated Derivatives

  • 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic Acid (CID 3963665): A methyl group at position 2 increases hydrophobicity (logP ~2.1) compared to the unmethylated parent compound. Its SMILES is CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O , and it exhibits a CCS of 152.1 Ų for [M-H]- .
  • 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic Acid : Chlorine at position 5 reduces molecular weight (MW: 209.65 vs. 254.08 for bromo analogs) but may lower binding affinity in halogen-bonding interactions .

Substituent Effects on Reactivity and Bioactivity

Ester Derivatives

  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate : The 4-nitrobenzoyl group enhances electron-withdrawing effects, accelerating nucleophilic substitution reactions. This derivative is synthesized via base-mediated indole cyclization .
  • Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS 1912-35-2): Esterification of the acetic acid group improves membrane permeability, critical for prodrug applications .

Benzyl-Substituted Analogs

  • Crystallographic data (CCDC 928255) reveal a planar indole ring with hydrogen-bonding interactions stabilizing the crystal lattice .

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